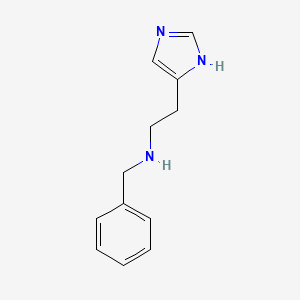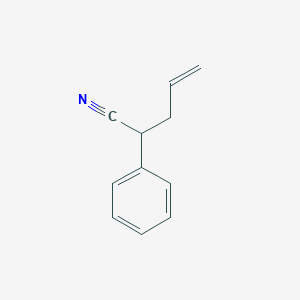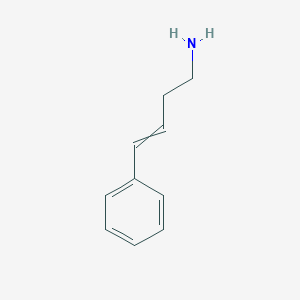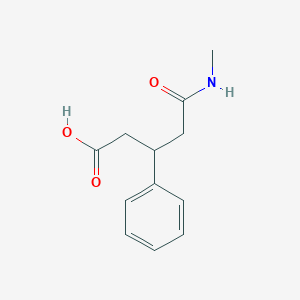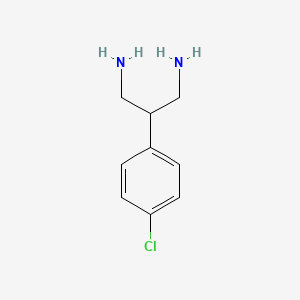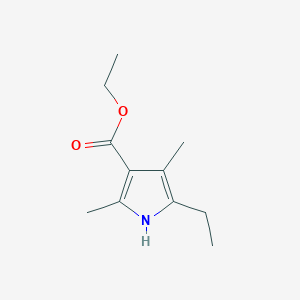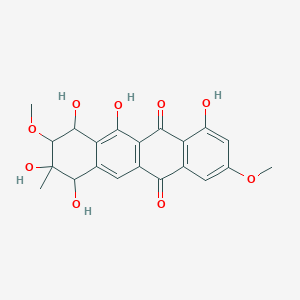
1-METHOXY-2-(PROP-1-YN-1-YL)BENZENE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHOXY-2-(PROP-1-YN-1-YL)BENZENE is an organic compound with the molecular formula C10H10O It is a derivative of benzene, where a methoxy group (-OCH3) and a propynyl group (-C≡C-CH3) are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHOXY-2-(PROP-1-YN-1-YL)BENZENE typically involves electrophilic aromatic substitution reactions. One common method is the reaction of anisole (methoxybenzene) with propargyl bromide in the presence of a strong base such as potassium carbonate. The reaction proceeds through the formation of a benzyne intermediate, which then reacts with the propargyl bromide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-METHOXY-2-(PROP-1-YN-1-YL)BENZENE undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution, making it more reactive than benzene itself.
Oxidation: The propynyl group can undergo oxidation to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid, sulfuric acid).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Oxidation: Products include carboxylic acids or ketones derived from the oxidation of the propynyl group.
Reduction: Products include alkenes or alkanes derived from the reduction of the propynyl group.
Scientific Research Applications
1-METHOXY-2-(PROP-1-YN-1-YL)BENZENE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-METHOXY-2-(PROP-1-YN-1-YL)BENZENE involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the propynyl group can undergo chemical transformations that modulate its activity. These interactions and transformations influence the compound’s biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methoxy-2-(2-propynyl)-: Similar structure but with a different position of the propynyl group.
Benzene, 1-methoxy-4-(1-propynyl)-: Similar structure but with the propynyl group attached at the para position.
Anisole (methoxybenzene): Lacks the propynyl group, making it less reactive in certain chemical reactions.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry .
Properties
CAS No. |
66021-98-5 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-methoxy-2-prop-1-ynylbenzene |
InChI |
InChI=1S/C10H10O/c1-3-6-9-7-4-5-8-10(9)11-2/h4-5,7-8H,1-2H3 |
InChI Key |
RTLAJYPVXKNGFV-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


